molecular formula C16H14N2O4S B4542739 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B4542739
M. Wt: 330.4 g/mol
InChI Key: CHQGJRGAXDRBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a benzimidazole derivative featuring a tosylmethyl (-CH₂SO₂C₆H₄CH₃) substituent at the 2-position and a carboxylic acid group at the 6-position.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-10-2-5-12(6-3-10)23(21,22)9-15-17-13-7-4-11(16(19)20)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQGJRGAXDRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves the van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents . This method is favored due to its efficiency and the ability to produce high yields under mild conditions. The reaction generally involves the condensation of a benzimidazole derivative with TosMIC in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the van Leusen reaction makes it a viable option for large-scale synthesis. The use of TosMICs and mild reaction conditions ensures that the process can be adapted for industrial applications with minimal modifications .

Chemical Reactions Analysis

Types of Reactions: 2-(Tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various methods, often involving imidazole derivatives as key intermediates. The unique structure of 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.

Table 1: Synthesis Methods

MethodDescriptionYield
Microwave-assisted synthesisUtilizes microwave energy to enhance reaction ratesHigh
One-pot synthesisCombines multiple steps into a single reaction vesselModerate to high
Catalytic methodsEmploys catalysts like ZnCl2 or Ni-C for improved efficiencyVariable

Biological Activities

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as antibacterial and anticancer agents.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

  • Case Study : A study demonstrated that derivatives of imidazole showed activity against Staphylococcus aureus and Escherichia coli, with varying Minimum Inhibitory Concentrations (MICs) based on structural modifications.

Anticancer Properties

Imidazoles are also being explored for their anticancer activities. They can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

  • Case Study : In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, demonstrating their potential as therapeutic agents.
Activity TypeTarget Organism/Cell LineMechanism of Action
AntibacterialS. aureus, E. coliEnzyme inhibition
AnticancerVarious cancer cell linesApoptosis induction

Applications in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations makes it a key player in the development of pharmaceuticals and agrochemicals.

Synthetic Applications

  • Formation of Complex Heterocycles : The compound can be utilized to synthesize multi-substituted imidazoles through cycloaddition reactions.
  • Building Block for Drug Development : Its derivatives are being investigated for their potential as lead compounds in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the tosyl group enhances its ability to interact with biological molecules through various weak interactions, such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The 2-position of benzimidazole-6-carboxylic acid derivatives is highly tunable. Electron-withdrawing groups (e.g., -SO₂Tol in the target compound) and electron-donating groups (e.g., -OH in BIMa) are introduced via condensation of substituted aldehydes with 3,4-diaminobenzoic acid .
  • Reaction Conditions : Microwave irradiation (240°C, 10 bar) significantly reduces reaction time (5 minutes vs. 72 hours for conventional reflux) for 4-substitutedphenyl derivatives .
Table 2: Comparative Properties of Benzimidazole-6-Carboxylic Acid Derivatives
Compound Solubility Biological Activity Application/Study Type Reference
2-(Tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid Low (predicted) Likely intermediate for further derivatization Synthetic intermediate
BIMa (2-(2-Hydroxyphenyl) derivative) Moderate in DMSO Multi-target activity against Alzheimer’s Cholinesterase and Aβ aggregation inhibition
2-(Pyridin-4-yl) derivative High in polar solvents Luminescent complex conjugation Cancer cell imaging probes
2-(4-Nitrophenyl) derivative Low in water Anticancer activity (IC₅₀ ~10–50 µM) Molecular docking and in vitro

Key Observations :

  • Solubility : Substituents like pyridinyl or hydroxyphenyl improve solubility in polar solvents, whereas hydrophobic groups (e.g., tosylmethyl) reduce aqueous solubility .
  • Biological Relevance : Hydroxyphenyl derivatives exhibit dual cholinesterase and amyloid-beta inhibition, making them promising for Alzheimer’s therapy . Pyridinyl derivatives are utilized in luminescent probes for targeted drug delivery .

Reactivity and Functionalization Potential

  • Tosylmethyl Group : The tosyl (-SO₂C₆H₄CH₃) group is a versatile leaving group, enabling nucleophilic substitution reactions. This contrasts with hydroxyphenyl or pyridinyl groups, which participate in hydrogen bonding or π-π stacking .
  • Carboxylic Acid at 6-Position : Common across analogs, this group allows for esterification, amidation, or coordination with metal ions (e.g., in Cu@MChit catalysts) .

Biological Activity

The compound 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a benzimidazole derivative that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of benzimidazole derivatives often involves the modification of the imidazole ring and the introduction of various substituents. The specific structure of this compound allows for interactions with biological targets that may lead to anticancer activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those similar to this compound. For instance, a series of benzimidazole derivatives were evaluated for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). One potent derivative exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin and doxorubicin, indicating superior efficacy .

Table 1: Cytotoxicity Data of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
5oA5490.15Cisplatin5.77
5oSW4803.68Doxorubicin0.46

The mechanisms through which benzimidazole compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating. For example, treatment with a specific benzimidazole derivative resulted in a significant increase in S phase population from 18.89% to over 60% at higher concentrations .
  • Targeting Kinases : Some studies have demonstrated that these compounds can inhibit key kinases involved in cancer progression, such as EGFR and CDK2, with IC50 values comparable to established inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is influenced by their structural features. Substituents on the phenyl ring and the carboxylic acid group can significantly affect cytotoxicity. For instance:

  • Electron-donating groups on the C-2 position of the phenyl ring enhance anticancer activity.
  • The presence of methoxy groups has been associated with increased potency against specific cancer cell lines .

Table 2: Structure-Activity Relationships

SubstituentPositionEffect on Activity
MethoxyC-2Increased potency
TrimethoxyphenylC-2Superior cytotoxicity
Aliphatic groupsVariousGenerally reduced activity

Case Studies

In a comprehensive study evaluating various benzimidazole derivatives, several were identified as potent anticancer agents through in vitro assays against multiple cancer cell lines. The most promising candidates displayed IC50 values ranging from 7.82 to 21.48 µM across different models, demonstrating significant selectivity for cancer cells over normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.